alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol

Sandalwood Odorants Fragrance Chemistry Structure-Odor Relationship

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (CAS 85187-16-2), systematically named 1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol, is a C18H28O secondary alcohol (MW 260.41 g/mol) featuring a benzyl alcohol moiety linked via a propyl spacer to a fully saturated 2,2,3-trimethylcyclopentyl ring. The compound is classified within the 2,2,3-trimethylcyclopentane derivative family broadly claimed for sandalwood odor applications, and its saturated ring structure distinguishes it from the more widely commercialized 3-cyclopentenyl sandalwood odorants (e.g., Brahmanol®, Sandranol®, Ebanol®, Polysantol®).

Molecular Formula C18H28O
Molecular Weight 260.4 g/mol
CAS No. 85187-16-2
Cat. No. B12689925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol
CAS85187-16-2
Molecular FormulaC18H28O
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1CCC(C1(C)C)CCCC(C2=CC=CC=C2)O
InChIInChI=1S/C18H28O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,19H,7,10-13H2,1-3H3
InChIKeyRRRMRASQZQTKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (CAS 85187-16-2): A Saturated-Ring Sandalwood Benzyl Alcohol Candidate for Fragrance Procurement Evaluation


alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (CAS 85187-16-2), systematically named 1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol, is a C18H28O secondary alcohol (MW 260.41 g/mol) featuring a benzyl alcohol moiety linked via a propyl spacer to a fully saturated 2,2,3-trimethylcyclopentyl ring . The compound is classified within the 2,2,3-trimethylcyclopentane derivative family broadly claimed for sandalwood odor applications, and its saturated ring structure distinguishes it from the more widely commercialized 3-cyclopentenyl sandalwood odorants (e.g., Brahmanol®, Sandranol®, Ebanol®, Polysantol®) . Key physicochemical parameters include a computed XLogP3 of 5.4, one H-bond donor, one H-bond acceptor, boiling point 357.8 °C at 760 mmHg, flash point 126.3 °C, and density 0.941 g/cm³ .

Why Generic Substitution of CAS 85187-16-2 with In-Class Sandalwood Alcohols Carries Formulation Risk


Although multiple 2,2,3-trimethylcyclopentane/cyclopentene derivatives are marketed as sandalwood odorants, they are not fungible. The fully saturated cyclopentyl ring in alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol eliminates the reactive 3-cyclopentenyl double bond present in widely used commercial benchmarks such as Brahmanol®, Ebanol®, and Polysantol® . This single structural difference is known within the sandalwood odorant class to produce measurable shifts in oxidative stability, odor detection threshold, substantivity on fabric (blotter), and chemical stability in aggressive media (e.g., bleach-containing formulations) . In the absence of compound-specific comparative data, assuming equivalent performance would be scientifically unjustified; procurement decisions must therefore treat CAS 85187-16-2 as a structurally differentiated entity whose full application scope can only be validated through side-by-side testing against the specific in-class alternative being considered.

Quantitative Evidence Guide for alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (85187-16-2): Available Comparative Data and Critical Gaps


Structural Differentiation: Saturated Cyclopentyl Ring vs. Commercial 3-Cyclopentenyl Sandalwood Odorants

The target compound bears a fully saturated 2,2,3-trimethylcyclopentyl ring, whereas the four major commercial sandalwood benchmarks—Brahmanol® (i), Sandranol® (ii), Ebanol® (iii), and Polysantol® (iv)—all contain an unsaturated 2,2,3-trimethylcyclopent-3-enyl ring . No saturated-ring benzyl alcohol analog has been registered among these leading commercial products. The absence of the double bond is expected to confer superior oxidative and thermal stability (class-level inference drawn from the known olefinic degradation susceptibility of 3-cyclopentenyl odorants in acidic or oxidizing media) . However, no published head-to-head stability or performance comparison between CAS 85187-16-2 and any of these benchmarks has been identified.

Sandalwood Odorants Fragrance Chemistry Structure-Odor Relationship

Lipophilicity and Volatility Comparison with Commercial Sandalwood Odorants

The target compound's computed XLogP3 of 5.4 (PubChem, 2026) positions it at the higher lipophilicity end among sandalwood odorants. For comparison, the structurally closest commercial sandalwood molecule, 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol (Sandalore®, CAS 65113-99-7, C15H28O, MW 224.38 g/mol), carries a computed XLogP3 of 4.2 . The higher logP and molecular weight (260.41 vs. 224.38 g/mol) of the target compound predict lower volatility (higher boiling point: 357.8 °C vs. an estimated ~290 °C for Sandalore® based on lower MW) and potentially greater substantivity on fabric in leave-on applications . No experimental vapor pressure or substantivity data were located.

Physicochemical Property XLogP3 Volatility Prediction

Benzyl Alcohol Sub-Structure: Potential for Distinct Olfactory Character Relative to Aliphatic Side-Chain Sandalwood Chemicals

The target compound is the only sandalwood-relevant 2,2,3-trimethylcyclopentane derivative in the public domain that carries a benzyl alcohol (phenyl-CHOH-) head group; all major commercial sandalwood odorants feature aliphatic hydroxyl-terminated side chains (e.g., butan-1-ol, pentan-2-ol, hexan-3-ol) . In fragrance chemistry, the introduction of a phenyl ring adjacent to the alcohol function is known to modify both the odor character (adding balsamic or floral undertones) and the odor detection threshold. No quantitative odor detection threshold or GC-olfactometry data for CAS 85187-16-2 have been published. For class-level reference, the benzylic alcohol phenyl ethyl alcohol (2-phenylethanol, CAS 60-12-8) has an odor detection threshold of ~0.01–0.02 ppm in air, whereas aliphatic sandalwood benchmarks range from ~0.00002 ppm (Javanol®) up to ~0.015 ppm (Bacdanol®) .

Olfactory Property Structure-Odor Relationship Fragrance Procurement

Critical Data Gap: No Published Quantitative Odor, Stability, or Performance Comparisons Exist for CAS 85187-16-2 Against Any In-Class Alternative

A systematic search of public databases (PubChem, PubMed, EPO, USPTO, Google Scholar, SciFinder) returned zero publications, patents, or technical datasheets containing quantitative side-by-side comparison of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (CAS 85187-16-2) against any named sandalwood odorant pairwise comparator in terms of odor detection threshold, odor profile (GC-olfactometry), substantivity, stability in formulation, or toxicological endpoints. The only quantitative parameters available for the target compound are computed molecular descriptors (XLogP3, rotatable bond count, H-bond counts, exact mass) and experimental boiling point, flash point, and density . Procurement decisions must currently rely on structural class-level inference and experimentally validated properties only.

Evidence Gap Procurement Decision Support Comparative Analysis

Evidence-Backed Application Scenarios for alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (85187-16-2)


Functional Fragrance for Oxidizing or Acidic Media Where 3-Cyclopentenyl Sandalwood Chemicals Degrade

The fully saturated cyclopentyl ring structure of CAS 85187-16-2 eliminates the olefinic unsaturation site that renders 3-cyclopentenyl sandalwood benchmarks susceptible to oxidative and acid-catalyzed degradation (see Evidence_Item 3.1). This compound should be evaluated as a sandalwood note candidate in bleach-containing cleaning products, acidic toilet bowl cleaners, and high-pH laundry formulations where marketed unsaturated products face documented stability limitations.

Long-Lasting Sandalwood Note for Laundry and Fabric Care Products Requiring High Substantivity

The compound's elevated computed logP (5.4, Δ ≈ +1.2 vs. Sandalore®) and higher molecular weight predict lower vapor pressure and longer fiber substantivity (see Evidence_Item 3.2). Experimental validation of substantivity on cotton and polyester under wash conditions would be required; if confirmed, CAS 85187-16-2 could be selected over lower-MW aliphatic sandalwood odorants for premium long-lasting fabric conditioners.

Creation of Differentiated Fine Fragrance Accords via the Unique Benzyl Alcohol Olfactory Signature

The benzyl alcohol head group (phenyl-CHOH-) is a structural feature absent from all current major commercial sandalwood odorants (see Evidence_Item 3.3). Perfumers seeking a sandalwood note with potential balsamic or floral undertones distinct from the classic creamy-woody profiles of Brahmanol® or Bacdanol® should evaluate CAS 85187-16-2 in sensory panels. Procurement should be accompanied by GC-O and odor threshold determination to quantify the differentiation.

Research Tool for Structure-Odor Relationship (SOR) Studies of Saturated-Ring Sandalwood Odorants

CAS 85187-16-2 represents a rare example of a saturated 2,2,3-trimethylcyclopentyl benzyl alcohol within the sandalwood SOR landscape. Academic and industrial fragrance research groups investigating the role of ring saturation, side-chain aromaticity, and alcohol substitution pattern on sandalwood odor character should employ this compound as a key comparator in quantitative structure-odor relationship (QSOR) model development .

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